Cellulose, carboxymethyl ether, sodium salt
Overview
Description
Cellulose, carboxymethyl ether, sodium salt: , commonly known as sodium carboxymethyl cellulose, is a derivative of cellulose. It is produced by introducing carboxymethyl groups (-CH₂-COOH) into the cellulose backbone, which makes it water-soluble and chemically reactive. This compound is widely used in various industries due to its unique properties, such as high viscosity, non-toxicity, and hypoallergenic nature .
Scientific Research Applications
Chemistry: In chemistry, sodium carboxymethyl cellulose is used as a stabilizer for emulsions and suspensions, a thickening agent, and a binder in various formulations . It is also employed in the synthesis of other cellulose derivatives and as a matrix for immobilizing catalysts .
Biology: In biological research, sodium carboxymethyl cellulose is used as a medium for cell culture, a component in drug delivery systems, and a stabilizer for enzymes and proteins . Its biocompatibility and non-toxic nature make it suitable for various biomedical applications .
Medicine: In medicine, sodium carboxymethyl cellulose is used in wound dressings, controlled-release drug formulations, and as a lubricant in eye drops .
Industry: In the industrial sector, sodium carboxymethyl cellulose is used in the production of paper, textiles, and food products . It serves as a thickener, emulsifier, and stabilizer in various formulations, enhancing the properties of the final products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cellulose, carboxymethyl ether, sodium salt typically involves the alkali-catalyzed reaction of cellulose with chloroacetic acid. The process begins with the alkalization of cellulose using sodium hydroxide, followed by the addition of chloroacetic acid, which results in the formation of sodium carboxymethyl cellulose . The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve the desired degree of substitution and product purity .
Industrial Production Methods: Industrial production of sodium carboxymethyl cellulose involves several methods, including homogeneous carboxymethylation, rotating drum technique, fluidized bed technique, and sheet carboxymethylation . These methods are designed to maximize yield and ensure consistent product quality. The final product is purified to remove by-products and achieve the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: Cellulose, carboxymethyl ether, sodium salt undergoes various chemical reactions, including substitution, oxidation, and reduction . The carboxymethyl groups in the compound make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of sodium carboxymethyl cellulose include sodium hydroxide, chloroacetic acid, and various oxidizing and reducing agents . The reaction conditions, such as temperature, pH, and solvent system, are carefully controlled to achieve the desired reaction outcomes .
Major Products: The major products formed from the reactions of sodium carboxymethyl cellulose depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce carboxylated derivatives, while substitution reactions can introduce various functional groups into the cellulose backbone .
Mechanism of Action
The mechanism of action of cellulose, carboxymethyl ether, sodium salt is primarily based on its ability to form viscous solutions and hydrogels . The carboxymethyl groups in the compound interact with water molecules, leading to the formation of a gel-like structure . This property is exploited in various applications, such as drug delivery and wound healing, where the compound provides a controlled release of active ingredients and maintains a moist environment .
Comparison with Similar Compounds
Methylcellulose: Another cellulose derivative, methylcellulose, is used as a thickener and emulsifier.
Hydroxypropyl cellulose: This compound is used in similar applications but has different solubility and viscosity properties.
Sodium alginate: While not a cellulose derivative, sodium alginate is used in similar applications as a thickener and stabilizer.
Uniqueness: Sodium carboxymethyl cellulose is unique due to its high water solubility, non-toxic nature, and ability to form stable hydrogels . These properties make it suitable for a wide range of applications, from food and pharmaceuticals to industrial products .
Properties
IUPAC Name |
sodium;3-[6-[(6-hydroxy-3-methyloxan-2-yl)methoxymethyl]oxan-2-yl]propaneperoxoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7.Na/c1-11-5-7-15(17)22-14(11)10-20-9-13-4-2-3-12(21-13)6-8-16(18)23-19;/h11-15,17,19H,2-10H2,1H3;/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWIZAOMRPAMFS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1COCC2CCCC(O2)CCC(=O)O[O-])O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NaO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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